9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride

Description

Structural Characterization of 9,12-Octadecadienoic Acid (9Z,12Z)-, 1,1'-Anhydride

Molecular Architecture and Stereochemical Configuration

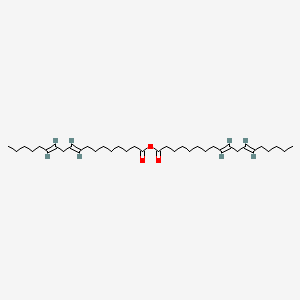

The anhydride is formed via the condensation of two linoleic acid molecules, resulting in a symmetrical structure with a central oxygen bridge. The 9Z,12Z configuration denotes cis geometry at both double bonds, which introduces a 30° bend in the hydrocarbon chain, reducing packing efficiency and influencing intermolecular interactions. Key structural features include:

- Backbone : A 36-carbon chain with two unsaturated regions.

- Functional groups : An ester-linked anhydride group (R-O-C(=O)-O-C(=O)-R').

- Stereochemistry : Both double bonds adopt cis configurations, confirmed by ¹H NMR coupling constants and NOESY correlations.

The SMILES string (CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC) and InChIKey (BDTYMGCNULYACO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Comparative Analysis of 2D vs. 3D Structural Representations

While 2D models (e.g., skeletal formulas) emphasize bond connectivity and functional groups, 3D conformational analyses reveal challenges in modeling due to the compound’s flexibility. PubChem notes that 3D conformer generation is disallowed for this anhydride due to excessive rotational freedom. However, lipidomic studies of analogous systems (e.g., triacylglycerols in tumor spheroids) suggest that 3D microenvironments influence lipid packing and metabolic pathways. For example, hypoxic regions in 3D cell cultures promote lipid droplet formation, a phenomenon potentially relevant to this anhydride’s biological behavior.

Spectroscopic Profiling

FTIR Spectroscopy

The FTIR spectrum (Sigma-Aldrich Catalog No. 286494) identifies key functional groups:

- C=O stretch : 1745 cm⁻¹ (anhydride carbonyl).

- C-O-C asymmetric stretch : 1250 cm⁻¹.

- =C-H bend : 968 cm⁻¹ (cis double bonds).

NMR Spectroscopy

High-resolution ¹H NMR (600 MHz, CDCl₃) reveals:

- δ 5.35 ppm : Multiplet for four olefinic protons (H-9, H-10, H-12, H-13).

- δ 2.31 ppm : Triplet for methylene groups adjacent to carbonyls.

- δ 1.26 ppm : Broad singlet for methylene envelope.

¹³C NMR data corroborate the anhydride’s structure, with carbonyl carbons at δ 170.2 ppm and olefinic carbons at δ 129.8–130.1 ppm .

Raman Spectroscopy

Raman bands at 1650 cm⁻¹ (C=C stretch) and 1440 cm⁻¹ (CH₂ scissoring) align with unsaturated fatty acid derivatives.

Molecular Weight Determination and Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₃₆H₆₂O₃ with an exact mass of 542.4648 Da (observed: 542.4652 Da , Δ = 0.7 ppm). Fragmentation patterns include:

- m/z 263.2 : [C₁₈H₃₁O₂]⁺ (linoleoyl ion).

- m/z 279.1 : [C₁₈H₃₁O₃]⁺ (oxidized fragment).

| Technique | Parameter | Value |

|---|---|---|

| HRMS | Exact mass | 542.4648 Da |

| MALDI-TOF | Molecular ion [M+H]⁺ | 543.4721 |

| ESI-MS | Adduct [M+Na]⁺ | 565.4540 |

Properties

IUPAC Name |

[(9E,12E)-octadeca-9,12-dienoyl] (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-34H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDTYMGCNULYACO-WVZYQCMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24909-68-0 | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Linoleic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Liquid Phase Dehydration

Linoleic acid is reacted with acetic anhydride at 25–150°C under atmospheric pressure. The stoichiometric ratio of acetic anhydride to linoleic acid (1:1 to 3:1) determines the equilibrium between mixed anhydrides (linoleic-acetic anhydride) and the target symmetrical anhydride. For instance, a 1:1 ratio at 75°C for 30 minutes achieves 60–70% conversion to mixed intermediates.

Vacuum-Assisted Conversion

The reaction mixture is subjected to vacuum (500–1 mmHg) at 100–160°C to remove acetic acid and excess acetic anhydride. This shifts the equilibrium toward symmetrical anhydride formation. Continuous thin-film evaporators enhance mass transfer, achieving >95% conversion within 1–60 minutes.

High-Vacuum Purification

Final purification employs short-path evaporation at 210–220°C under 0.001–1 mmHg to eliminate residual mixed anhydrides and di-fatty ketones. This step reduces di-fatty ketone levels to <300 ppm and mixed anhydride content to <0.5%, yielding a product with 95–99% purity.

Carbodiimide-Mediated Coupling

Laboratory-scale synthesis often utilizes carbodiimide reagents to activate the carboxylic acid group of linoleic acid for anhydride formation. A representative protocol from Ambeed involves reacting linoleic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) in anhydrous dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, yielding 22% of the anhydride after column chromatography (silica gel, hexane/ethyl acetate). While this method avoids high temperatures, the modest yield and need for chromatographic purification limit its industrial applicability.

Grignard Reagent Approach

A less conventional route involves the reaction of linoleic acid chloride with a Grignard reagent. In one example, linoleic acid is first converted to its acid chloride using oxalyl chloride in chloroform. The chloride is then treated with a linoleate-derived Grignard reagent (e.g., (9Z,12Z)-octadeca-9,12-dienylmagnesium bromide) at −78°C, followed by warming to 0°C to facilitate nucleophilic acyl substitution. This method achieves moderate yields (30–40%) but requires stringent anhydrous conditions and specialized equipment for handling air-sensitive reagents.

Large-Scale Synthesis with Oxalyl Chloride

For bulk production, oxalyl chloride serves as an efficient activating agent. A protocol detailed in Ambeed’s documentation involves reacting linoleic acid with oxalyl chloride in benzene to form the acid chloride, followed by coupling with 3-(dimethylamino)-1,2-propanediol. The reaction is conducted under argon at room temperature for 48 hours, yielding a crude product that is purified via multiple silica gel chromatography steps. This method scales effectively, producing 19 g of purified anhydride from 49.7 g of linoleic acid.

Comparative Analysis of Methods

| Method | Temperature | Catalyst/Reagent | Yield | Purity | Scale |

|---|---|---|---|---|---|

| Thermal Dimerization | 200–300°C | Montmorillonite clay | 70–85% | 90–95% | Industrial |

| Acetic Anhydride Dehydration | 75–160°C | Acetic anhydride | 85–95% | 95–99% | Pilot/Industrial |

| Carbodiimide Coupling | 20–25°C | EDCI/DIPEA | 20–25% | >95% | Laboratory |

| Grignard Reaction | −78–0°C | Mg, THF | 30–40% | 80–90% | Laboratory |

| Oxalyl Chloride Activation | 20–25°C | Oxalyl chloride | 40–50% | >95% | Large-scale |

Challenges and Optimization Strategies

Byproduct Formation

Di-fatty ketones (e.g., C15 and C19 ketones) arise from aldol condensation during thermal dimerization. Their formation is minimized by maintaining reaction temperatures below 250°C and using short residence times in continuous reactors.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride undergoes various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophiles such as alcohols or amines under acidic or basic conditions.

Major Products Formed

Oxidation: Epoxides, diols, and other oxygenated products.

Reduction: Saturated fatty acid derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Applications in Materials Science

1. Polymer Production

- Description : Linoleic anhydride is used as a monomer in the synthesis of polyurethanes and polyesters. It enhances the flexibility and thermal stability of the resulting polymers.

- Case Study : Research has shown that incorporating linoleic anhydride into polymer matrices improves their mechanical properties and resistance to degradation when exposed to environmental factors .

2. Coatings and Adhesives

- Description : The compound serves as a reactive diluent in coatings and adhesives, improving their adhesion properties and curing rates.

- Case Study : A study demonstrated that coatings formulated with linoleic anhydride exhibited superior adhesion to metal substrates compared to traditional formulations .

Biological Applications

1. Neurodevelopment Research

- Description : Recent studies indicate that linoleic anhydride plays a significant role in neurodevelopmental processes.

- Findings : A study utilizing Caenorhabditis elegans as a model organism found that supplementation with linoleic anhydride positively influenced locomotive behaviors and adaptive behavioral development by modulating serotonergic pathways . This suggests potential applications in understanding neurodevelopmental disorders.

2. Nutritional Studies

- Description : Linoleic anhydride is investigated for its effects on human health, particularly in infant nutrition. It is found in human breast milk and is linked to positive developmental outcomes.

- Findings : Research correlating lipid profiles in breast milk with infant neurodevelopmental milestones has identified linoleic anhydride as a beneficial component promoting cognitive development .

Food Technology Applications

1. Emulsifiers

- Description : Linoleic anhydride can act as an emulsifier in food products, enhancing texture and stability.

- Case Study : Its application in salad dressings improved emulsion stability without compromising flavor profiles .

2. Antioxidant Properties

- Description : The compound exhibits antioxidant activity, which can be harnessed to enhance the shelf-life of food products.

- Findings : Studies have shown that incorporating linoleic anhydride into food formulations can reduce oxidative stress on sensitive ingredients .

Research Findings Summary

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-anhydride involves its interaction with cellular membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Esters of Linoleic Acid

Linoleic acid esters, such as methyl ester (CAS 112-63-0) and benzyl ester (CAS 47557-83-5), are common derivatives used in biofuels, lubricants, and pharmaceuticals. Key differences include:

- Reactivity : Esters undergo hydrolysis under acidic or basic conditions, whereas the anhydride is more reactive in nucleophilic acyl substitution reactions (e.g., with amines or alcohols) .

- Physical Properties :

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| Linoleic acid | 280.45 | -5 to -12 | 230 (at 16 mmHg) | Insoluble in water |

| Methyl ester | 294.47 | -20 | 215 (at 16 mmHg) | Soluble in organics |

| Benzyl ester | 370.57 | N/A | N/A | Soluble in DMSO |

| 1,1'-Anhydride (theor.) | ~538.9* | Not reported | Not reported | Likely hydrophobic |

*Calculated from two linoleic acid molecules minus H₂O.

- Applications : Esters are used as biodiesel components (methyl ester) or fragrance carriers (benzyl ester) , while the anhydride may serve as a polymer precursor or chemical intermediate .

Salts of Linoleic Acid

Metal salts, such as manganese linoleate (CAS 6904-78-5), are employed as drying agents in paints and varnishes due to their catalytic oxidation properties. Comparatively:

- Stability: Salts are thermally stable and resistant to hydrolysis, unlike the anhydride, which may hydrolyze back to linoleic acid in aqueous environments .

- Functionality : Salts act as catalysts, while the anhydride’s utility lies in its bifunctional reactivity (e.g., forming amides or esters) .

Other Derivatives

- 1,2-Dilinolein (CAS 2420-55-5): A glyceride with two linoleic acid chains. Unlike the anhydride, it is biologically relevant in lipid metabolism and membrane formation .

- Hydroxy Derivatives: 8R-hydroxy-9Z,12Z-octadecadienoic acid (laetisaric acid) exhibits anti-inflammatory activity, highlighting how oxygenation alters functionality compared to the non-polar anhydride .

Biological Activity

9,12-Octadecadienoic acid (commonly known as linoleic acid) is a polyunsaturated fatty acid that plays a crucial role in human health and cellular function. The compound , 9,12-octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride, is a derivative of linoleic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

- Chemical Formula : C18H32O2

- Molecular Weight : 280.45 g/mol

- CAS Registry Number : 60-33-3

1. Neurodevelopmental Impact

Recent studies have highlighted the positive correlation between 9,12-octadecadiynoic acid and infant neurodevelopment. In a study utilizing Caenorhabditis elegans as a model organism, it was found that supplementation with this compound during larval stages enhanced locomotive behaviors and foraging abilities. This effect was linked to increased expression of serotonin transporter genes, indicating a role in serotonergic signaling pathways crucial for adaptive behavior development in infants .

2. Antimicrobial Properties

Research indicates that 9,12-octadecadienoic acid has potential antimicrobial properties. It has been studied for its interaction with the β-ketoacyl-ACP synthase (KasA) enzyme in Mycobacterium tuberculosis. Docking studies revealed that this compound binds to the KasA enzyme with a binding energy of −4.72 kcal/mol, suggesting it may serve as a scaffold for developing new anti-tuberculosis drugs .

The biological effects of 9,12-octadecadienoic acid can be attributed to several mechanisms:

- Modulation of Lipid Metabolism : The compound influences lipid metabolism pathways that are critical in various physiological processes.

- Regulation of Gene Expression : It affects the expression of genes related to serotonin transport and antioxidant defense mechanisms, which are essential for neuronal health and function .

- Antioxidant Activity : The compound enhances the expression of antioxidant defense genes such as sod-1, sod-3, and cyp-35A2, contributing to neuroprotection against oxidative stress .

Comparative Analysis of Biological Activities

Case Study 1: Neurobehavioral Development

In a comprehensive study involving lipidomics and psychological assessments using Bayley-III scales, researchers found that infants consuming breast milk rich in 9,12-octadecadiynoic acid exhibited improved adaptive behaviors. The study utilized multivariate analyses to establish the relationship between lipid profiles and neurodevelopmental outcomes .

Case Study 2: Antimicrobial Activity Against Tuberculosis

A molecular docking study assessed the binding efficacy of 9,12-octadecadienoic acid with the KasA enzyme from M. tuberculosis. Although it exhibited weaker binding compared to known inhibitors, it demonstrated potential as a lead compound for further drug development against tuberculosis .

Q & A

Basic Research Questions

Q. What are the primary biochemical roles of 9,12-Octadecadienoic acid (9Z,12Z)-, and how does its anhydride form differ in metabolic pathways?

- Answer : The parent acid (linoleic acid) is an essential omega-6 fatty acid involved in cell membrane integrity and arachidonic acid biosynthesis, which precedes pro-inflammatory eicosanoids . The 1,1'-anhydride form, however, is a dehydrated derivative with altered reactivity. Researchers can track metabolic differences using stable isotope labeling (e.g., ¹³C) combined with LC-MS/MS to compare incorporation into lipid pools or downstream metabolites .

Q. What synthetic strategies are effective for preparing 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-anhydride?

- Answer : The anhydride is synthesized via dehydration of the parent acid using agents like acetic anhydride or DCC (dicyclohexylcarbodiimide) under anhydrous conditions. Reaction progress is monitored by FTIR (anhydride C=O stretch at ~1800 cm⁻¹) and confirmed via ¹H NMR (loss of carboxylic acid proton at δ 10–12 ppm) . Purity is assessed using GC-MS with non-polar columns (e.g., HP-5MS) to resolve residual acid and side products .

Q. How can researchers distinguish between the anhydride and its parent acid in biological samples?

- Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to identify characteristic fragmentation patterns. The anhydride (m/z 280.45 for [M+H]⁺) will lack the carboxylic acid moiety, yielding distinct ions compared to the acid (m/z 280.43 for [M-H]⁻). HPLC with UV detection at 200–210 nm can also separate the two based on retention times .

Advanced Research Questions

Q. What experimental designs address contradictions in reported antimicrobial efficacy of the anhydride versus the acid?

- Answer : Discrepancies may arise from isomer purity (e.g., Z,Z vs. E,Z configurations) or solvent effects. Researchers should:

- Standardize microbial assays (e.g., broth microdilution) using CLSI guidelines.

- Validate anhydride stability via TGA (thermogravimetric analysis) to rule out hydrolysis during testing.

- Compare MIC (minimum inhibitory concentration) values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, noting membrane permeability differences .

Q. How can computational modeling elucidate the anhydride’s binding interactions with cancer targets like 5ZGN or 2LWL?

- Answer : Molecular docking (e.g., AutoDock Vina) and MD (molecular dynamics) simulations can predict binding affinities. Key steps:

- Generate 3D conformers of the anhydride using Gaussian09 with B3LYP/6-31G* optimization.

- Dock into active sites (e.g., 5ZGN’s hydrophobic pocket) and analyze intermolecular forces (van der Waals, hydrogen bonds).

- Validate with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. What methodologies resolve spectral data inconsistencies in anhydride characterization?

- Answer : Conflicting GC-MS or IR data often stem from isomerization or impurities. Solutions include:

- Use chiral columns (e.g., Cyclosil-B) to separate geometric isomers.

- Apply PCA (principal component analysis) to FTIR spectra to identify outlier batches.

- Cross-validate with ²D NMR (HSQC, HMBC) to confirm regiochemistry and anhydride ring formation .

Q. How do oxidation/reduction pathways of the anhydride differ from the acid, and what analytical tools quantify these reactions?

- Answer : The anhydride’s strained structure increases susceptibility to hydrolysis and oxidation. To study:

- Perform controlled ozonolysis followed by GC-FID to identify aldehydes/ketones.

- Monitor hydroperoxide formation via iodometric titration or ESR spectroscopy.

- Compare redox stability with the parent acid using cyclic voltammetry (e.g., Pt electrode in acetonitrile) .

Methodological Notes

- Data Contradictions : Always cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and validate purity with orthogonal techniques (e.g., NMR + MS) .

- Advanced Synthesis : For scale-up, optimize reaction conditions (e.g., solvent-free microwave-assisted dehydration) to minimize side products .

- Biological Assays : Include negative controls (e.g., heat-inactivated enzymes) to distinguish enzymatic vs. non-enzymatic degradation of the anhydride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.